Oxazine 170 perchlorate (CAS 62669-60-7) is a cationic fluorescent dye and laser gain medium specifically procured for its high photon conversion efficiency in the red to near-infrared (near-IR) spectrum[1]. Structurally distinguished by the replacement of a central carbon atom with a nitrogen atom within its chromophore, it delivers a broad excitation range (300–550 nm) and strong emission centered around 645–650 nm [1]. As a perchlorate salt, it offers high solubility in spectroscopic-grade alcohols and thermal stability (melting point ~260 °C), making it highly processable for solid-state polymer matrices like poly(methyl methacrylate) (PMMA) [1]. Its robust photophysical profile, characterized by a fluorescence quantum yield of 0.63 in methanol, establishes it as a critical baseline material for tunable dye lasers, polymeric optical fibers (POFs), and advanced host-guest optical composites [2].
Substituting Oxazine 170 perchlorate with benchmark xanthene dyes (such as Rhodamine 6G) or generic oxazine derivatives frequently compromises performance in red/near-IR optical manufacturing[1]. While rhodamines exhibit high quantum yields in the visible spectrum, their emission drops off sharply before the critical 650 nm optical window, rendering them incompatible with low-cost InGaAs laser diodes[1]. Furthermore, attempting to use smaller or larger oxazine analogs (like Oxazine 1 or Oxazine 750) in template-assisted syntheses results in either structural deformation or complete rejection, destroying required molecular alignment[1]. Finally, utilizing crude chloride salts instead of the purified perchlorate form can lead to reduced solubility in polar organic solvents and increased aggregation-caused quenching (ACQ) during high-temperature polymer extrusion [1].
In the evaluation of gain media for tunable lasers, photon conversion efficiency dictates pump energy requirements. Oxazine 170 perchlorate demonstrates a fluorescence quantum yield (Φf) of 0.63 in methanol [1]. In contrast, while standard xanthene dyes like Rhodamine B are highly efficient in the orange-red spectrum, their quantum yield drops significantly when forced into longer-wavelength near-IR applications, often falling below 0.45 in similar solvent conditions [2]. This sustained high quantum yield in the deep-red region ensures that Oxazine 170 perchlorate converts absorbed pump energy into emitted photons with minimal non-radiative loss.
| Evidence Dimension | Fluorescence quantum yield (Φf) in methanol/ethanol |
| Target Compound Data | 0.63 (Oxazine 170 perchlorate) |
| Comparator Or Baseline | <0.45 (Rhodamine B in extended red/near-IR applications) |
| Quantified Difference | >30% higher photon conversion efficiency in the target spectral region |
| Conditions | Spectroscopic-grade methanol/ethanol, room temperature excitation |
Higher photon conversion efficiency directly lowers the lasing threshold and reduces pump energy requirements for commercial tunable dye lasers.
The structural substitution of a central carbon atom with an electron-withdrawing nitrogen atom in the Oxazine 170 chromophore induces a significant spectral shift compared to benchmark xanthenes [1]. While Rhodamine 6G operates optimally in the visible spectrum (emission ~550-590 nm), Oxazine 170 perchlorate exhibits an ~80 nm red shift, pushing its emission maximum to ~648-650 nm [1]. This specific spectral positioning perfectly aligns with the 650 nm optical window of PMMA fibers, allowing for direct excitation and signal detection using commercially available InGaAs laser diodes and silicon photodiodes [1].
| Evidence Dimension | Emission wavelength maximum (λmax) and spectral shift |
| Target Compound Data | ~648 nm emission (Oxazine 170 perchlorate) |
| Comparator Or Baseline | ~550-590 nm emission (Rhodamine 6G) |
| Quantified Difference | ~80 nm red shift into the near-IR spectrum |
| Conditions | Ethanol/methanol solutions and PMMA solid-state matrices |
Enables direct integration with low-cost 650 nm semiconductor laser diodes, eliminating the need for expensive wavelength-shifting optics in optical communication devices.
The manufacturing of dye-doped polymeric optical fibers (POFs) requires fluorophores that can withstand high-temperature extrusion without losing luminescent efficiency. Oxazine 170 perchlorate possesses a melting temperature of approximately 260 °C, allowing it to be incorporated into poly(methyl methacrylate) (PMMA) matrices using solvent-free techniques [1]. Unlike many standard organic dyes that suffer from severe aggregation-caused quenching or thermal decomposition during the fiber drawing process, Oxazine 170 maintains bright fluorescence and structural integrity, enabling a total λmax shift of ~80 nm over a 0.85 m fiber length due to controlled reabsorption [1].
| Evidence Dimension | Melting temperature and high-temperature matrix processability |
| Target Compound Data | ~260 °C melting point with retained fluorescence in PMMA |
| Comparator Or Baseline | Standard organic dyes (susceptible to thermal degradation and quenching during extrusion) |
| Quantified Difference | Survival at >250 °C processing temperatures with sustained bright fluorescence |
| Conditions | Solvent-free incorporation into PMMA matrix and subsequent optical fiber drawing |
Ensures high yield and reproducible luminescence in the industrial manufacturing of dye-doped solid-state optical fibers.
In the template-assisted synthesis of AlPO4-5 molecular sieves (pore diameter 0.73 nm), the physical dimensions of the guest dye strictly dictate its orientational behavior [1]. Oxazine 170 perchlorate has a molecular width of ~1.0 nm, which exceeds the pore size just enough to act as a structure-directing agent, forcing molecules to align along the channels while inducing functional local defects [1]. In contrast, the smaller Oxazine 1 (0.85 nm) fits too tightly and deforms, while the larger Oxazine 750 (1.1 nm) completely exceeds the maximum incorporation threshold, resulting in a random, unmodulated orientation [1].
| Evidence Dimension | Molecular width and orientational distribution in 0.73 nm pores |
| Target Compound Data | 1.0 nm width (forces channel alignment with local defects) |
| Comparator Or Baseline | 0.85 nm (Oxazine 1, deforms) and 1.1 nm (Oxazine 750, random orientation) |
| Quantified Difference | 0.15–0.25 nm size differential dictates structural alignment vs. random distribution |
| Conditions | Template-assisted synthesis in AlPO4-5 molecular sieve crystals |
Predictable molecular alignment is critical for manufacturing highly polarized fluorescent composites used in single-molecule spectroscopy and advanced optics.
Leveraging its measured fluorescence quantum yield of 0.63 and broad emission profile, Oxazine 170 perchlorate is procured as a gain medium for tunable dye lasers operating in the 600–700 nm range. Its high photon conversion efficiency in the deep-red spectrum lowers the lasing threshold compared to force-shifted xanthene dyes [1].
Due to its ~260 °C melting temperature and compatibility with PMMA matrices, this compound is utilized for manufacturing active optical fibers. Its ~650 nm emission matches the transmission window of PMMA, enabling efficient signal conversion for short-haul optical communications [1].
The specific 1.0 nm molecular width of Oxazine 170 allows it to be precisely incorporated into AlPO4-5 molecular sieves. This is highly relevant for developing polarized light-emitting materials and matrices for single-molecule spectroscopy, where strict orientational control is required [2].
The ~80 nm red shift of the oxazine chromophore ensures compatibility with InGaAs laser diodes and silicon photodiodes. This makes the dye a reliable precursor for developing ratiometric chemical sensors and biological probes that require excitation outside the auto-fluorescent visible spectrum [1].
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